molecular formula C12H10F4N2 B5655417 3-(4-methylphenyl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole

3-(4-methylphenyl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole

Cat. No. B5655417
M. Wt: 258.21 g/mol
InChI Key: XWRCZOUPXBKKHA-UHFFFAOYSA-N
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Description

Pyrazole derivatives are an important class of heterocyclic compounds that have attracted significant attention due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The introduction of specific functional groups, such as methylphenyl and tetrafluoroethyl, can significantly influence the molecular structure, chemical reactivity, and physical properties of these compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves cyclization reactions, where key precursors such as hydrazines and diketones or β-diketones undergo condensation. For example, the synthesis of 1-phenyl-3-methyl-4-acylpyrazolones has been reported to proceed through the reaction of phenyl methyl ketones with hydrazines in the presence of suitable catalysts and conditions, leading to high yields of the desired products (Safronova et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The introduction of substituents like 4-methylphenyl and tetrafluoroethyl groups can lead to variations in the electronic distribution, molecular geometry, and steric interactions, which can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For instance, structural characterization of related pyrazole compounds has revealed diverse molecular conformations and hydrogen bonding patterns, contributing to their solid-state properties (Sagar et al., 2017).

properties

IUPAC Name

3-(4-methylphenyl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2/c1-7-2-4-8(5-3-7)9-6-10(18-17-9)12(15,16)11(13)14/h2-6,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCZOUPXBKKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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